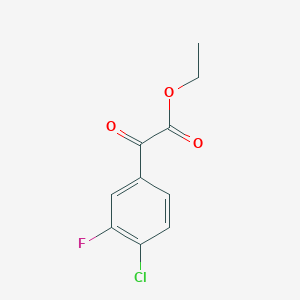

Ethyl-4-Chlor-3-Fluorbenzoylformiat

Übersicht

Beschreibung

Ethyl 4-chloro-3-fluorobenzoylformate is a useful research compound. Its molecular formula is C10H8ClFO3 and its molecular weight is 230.62 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 4-chloro-3-fluorobenzoylformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-chloro-3-fluorobenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-3-fluorobenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese: Baustein für fluorierte Verbindungen

Ethyl-4-Chlor-3-Fluorbenzoylformiat: dient als vielseitiger Baustein in der organischen Synthese, insbesondere zur Einführung von Fluoratomen in Moleküle. Das Vorhandensein von Fluor kann die physikalischen, chemischen und biologischen Eigenschaften von Verbindungen erheblich verändern, wodurch dieses Reagenz wertvoll für die Synthese fluorierter Analoga von Pharmazeutika und Agrochemikalien wird .

Medizinische Chemie: Medikamentenentwicklung

In der medizinischen Chemie wird diese Verbindung verwendet, um Zwischenprodukte zu erzeugen, die entscheidend für die Entwicklung neuer Medikamente sind. Seine Fähigkeit, Esterbindungen mit einer Vielzahl von Aminen und Alkoholen zu bilden, ermöglicht die Erzeugung einer vielfältigen Palette potenzieller Pharmakophore .

Materialwissenschaft: Polymerforschung

Forscher in der Materialwissenschaft können This compound verwenden, um Polymere mit einzigartigen Eigenschaften zu synthetisieren. Fluorierte Polymere sind bekannt für ihre hohe Beständigkeit gegen Lösungsmittel, Säuren und Basen sowie ihre thermische Stabilität .

Proteomik: Proteinmodifikation

In der Proteomik kann diese Verbindung verwendet werden, um Proteine oder Peptide zu modifizieren. Das Fluoratom kann als Sonde in 19F-NMR-Studien verwendet werden, die Einblicke in die Struktur und Dynamik von Proteinen liefern .

Pestizidentwicklung: Synthese fluorierter Pestizide

Die Landwirtschaft profitiert von der Synthese fluorierter Pestizide, die oft eine verbesserte Aktivität und Selektivität zeigenThis compound kann ein wichtiger Vorläufer bei der Entwicklung dieser Verbindungen sein .

Umweltwissenschaften: Tracer für Schadstoffstudien

Fluorierte Verbindungen können als Tracer in Umweltstudien fungieren, um die Bewegung und Verteilung von Schadstoffen zu verfolgen. Die einzigartige Signatur von Fluor ermöglicht einen empfindlichen Nachweis in verschiedenen Matrizes .

Analytische Chemie: Derivatisierungsmittel für LC-MS

In der analytischen Chemie kann This compound als Derivatisierungsmittel verwendet werden, um den Nachweis bestimmter Verbindungen in der Flüssigchromatographie-Massenspektrometrie (LC-MS) zu verbessern .

Chemische Biologie: Untersuchung biologischer Pfade

Schließlich können Forscher in der chemischen Biologie dieses Reagenz verwenden, um biologische Pfade zu untersuchen, die Veresterungsreaktionen beinhalten. Es kann helfen, die Rolle fluorierter Verbindungen in biologischen Systemen zu verstehen .

Wirkmechanismus

Safety and Hazards

While specific safety data for Ethyl 4-chloro-3-fluorobenzoylformate is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemische Analyse

Biochemical Properties

Ethyl 4-chloro-3-fluorobenzoylformate plays a significant role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain esterases, which catalyze the hydrolysis of ester bonds . The interaction between ethyl 4-chloro-3-fluorobenzoylformate and these enzymes can lead to the formation of intermediate products that are crucial for further biochemical processes .

Cellular Effects

Ethyl 4-chloro-3-fluorobenzoylformate has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism . For example, the compound may modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-chloro-3-fluorobenzoylformate involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity . For instance, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thereby reducing the enzyme’s activity . Additionally, ethyl 4-chloro-3-fluorobenzoylformate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-chloro-3-fluorobenzoylformate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 4-chloro-3-fluorobenzoylformate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of ethyl 4-chloro-3-fluorobenzoylformate vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects . At higher doses, it can exhibit significant biological activity, including potential toxic or adverse effects . For example, high doses of ethyl 4-chloro-3-fluorobenzoylformate may lead to cellular toxicity, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

Ethyl 4-chloro-3-fluorobenzoylformate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450 oxidases . These enzymes catalyze the breakdown of the compound into smaller metabolites, which can then enter different metabolic pathways . The interaction of ethyl 4-chloro-3-fluorobenzoylformate with these enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of ethyl 4-chloro-3-fluorobenzoylformate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, ethyl 4-chloro-3-fluorobenzoylformate can bind to specific proteins that facilitate its distribution to different cellular compartments . This localization can influence the compound’s activity and function within the cell .

Subcellular Localization

Ethyl 4-chloro-3-fluorobenzoylformate exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . This targeting is often mediated by post-translational modifications or specific targeting signals within the compound’s structure . The subcellular localization of ethyl 4-chloro-3-fluorobenzoylformate can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .

Eigenschaften

IUPAC Name |

ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSOIZKCUZXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374502 | |

| Record name | Ethyl 4-chloro-3-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-56-9 | |

| Record name | Ethyl 4-chloro-3-fluoro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate](/img/structure/B1302023.png)